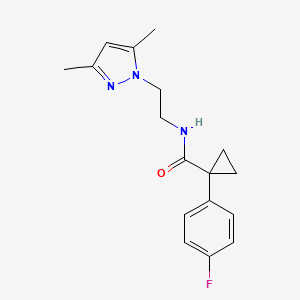

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O/c1-12-11-13(2)21(20-12)10-9-19-16(22)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,11H,7-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBYXUBVCCKTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2(CC2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

Biological Studies: It can be used as a probe or tool compound in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Cyclopropanecarboxamide and Pyrazole Derivatives

- Cyclopropane Core: The target compound shares a cyclopropane-carboxamide backbone with the compound in , but differs in substituents.

- Pyrazole Moieties : The 3,5-dimethylpyrazole in the target compound contrasts with the 4-chloropyrazole in . Methyl groups increase lipophilicity and steric bulk, which may influence binding affinity or solubility .

Physical and Spectroscopic Properties

Table 3: Physical and Spectral Data

Functional Group Impact on Bioactivity

- Fluorophenyl Groups : Both the target compound and ’s pyrazoline derivatives incorporate 4-fluorophenyl substituents. Fluorine’s electronegativity can enhance binding interactions in hydrophobic pockets, as seen in drug candidates targeting enzymes or receptors .

- Pyrazole vs. Pyrazoline: The target’s pyrazole ring (aromatic) differs from the dihydropyrazoline (non-aromatic) in . Aromatic pyrazoles often exhibit greater metabolic stability compared to reduced analogs .

Q & A

Basic: What are the key synthetic methodologies for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazole core and subsequent coupling with the cyclopropanecarboxamide moiety. Key steps include:

- Pyrazole alkylation : Reaction of 3,5-dimethylpyrazole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-ethyl linker .

- Cyclopropane ring formation : Use of cyclopropanecarboxylic acid derivatives, often via [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods .

- Amide coupling : Final step involves activating the carboxylic acid (e.g., using HATU or EDCI) and reacting with the amine-containing intermediate .

Optimization of solvent (e.g., THF or DCM), temperature (40–80°C), and reaction time (12–24 hrs) is critical for yields >70% .

Basic: How is the compound structurally characterized to confirm its identity?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 384.18) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as seen in related pyrazole-carboxamide derivatives .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Initial screening focuses on:

- Kinase inhibition assays : Test against kinases (e.g., JAK2 or EGFR) using fluorescence polarization .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Receptor binding assays : Radioligand competition studies (e.g., using I-labeled ligands) to assess affinity for GPCRs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3,5-positions to enhance kinase affinity .

- Cyclopropane modification : Replacing the 4-fluorophenyl group with bulkier aryl moieties (e.g., biphenyl) to improve membrane permeability .

- Amide linker variation : Testing ethylene vs. propylene spacers to balance rigidity and solubility .

Data from IC₅₀ shifts (>10-fold) in kinase assays guide prioritization .

Advanced: How can contradictory bioactivity data from different research groups be resolved?

Contradictions often arise from:

- Synthetic impurities : HPLC purity thresholds (<95%) significantly affect activity; validate via LC-MS .

- Assay conditions : Variability in ATP concentrations (10 µM vs. 1 mM) in kinase assays alters IC₅₀ values .

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardize passage numbers .

Cross-lab validation using shared compound batches is recommended.

Advanced: What computational approaches predict this compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Glide to model binding to kinases (e.g., PDB: 4HX3) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Utilize datasets from PubChem BioAssay (AID 1259401) to correlate substituents with IC₅₀ .

Advanced: How can analytical methods be optimized for purity assessment?

- HPLC-DAD : Use C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) to separate diastereomers .

- Chiral chromatography : For enantiomeric resolution (e.g., Chiralpak IA, heptane:EtOH) if cyclopropane stereocenters exist .

- NMR DOSY : To detect residual solvents or byproducts with diffusion coefficients <1.5 × 10⁻⁹ m²/s .

Advanced: What pharmacokinetic studies are critical for preclinical development?

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound loss via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .

- Caco-2 permeability : Assess apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Advanced: How does the compound’s stability under physiological conditions affect experimental design?

- pH stability : Test degradation in PBS (pH 7.4 vs. 2.0) over 24 hrs; cyclopropane rings may hydrolyze under acidic conditions .

- Light sensitivity : Store in amber vials if UV-Vis shows λmax <300 nm (common for fluorophenyl groups) .

- Thermal stability : DSC/TGA to identify decomposition temperatures (>150°C ensures room-temperature stability) .

Advanced: What crystallographic techniques elucidate its solid-state behavior?

- Single-crystal X-ray diffraction : Resolve cyclopropane ring puckering (e.g., θ = 15–25°) and hydrogen-bonding networks .

- PXRD : Compare experimental vs. simulated patterns to detect polymorphs (e.g., Form I vs. II) .

- SCXRD with synchrotron radiation : For high-resolution (<1.0 Å) data on low-solubility crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.